2-((2-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of nicotinates. It features a unique structure comprising a fluorophenyl group, an amino group, and a methylthio substituent, which contributes to its potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications in drug development and biological research.
The compound can be synthesized through various chemical reactions involving starting materials such as fluorophenyl derivatives and nicotinic acid analogs. The synthesis typically requires specific reagents and conditions to ensure a high yield and purity of the final product.
This compound can be classified as:
The synthesis of 2-((2-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. A common method includes:
The molecular structure of 2-((2-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C16H18FN3O3S |
| Molecular Weight | 335.39 g/mol |
| InChI Key | [InChI Key] |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)COC(=O)C2=C(N=CC=C2)SC |
The compound features a fluorine atom on the phenyl ring, which may influence its electronic properties and biological activity. The presence of the methylthio group enhances its lipophilicity, potentially improving membrane permeability in biological systems.
This compound can undergo several types of chemical reactions:
The mechanism of action for 2-((2-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is believed to involve:
This compound holds promise for further research in pharmacology and synthetic chemistry, contributing to the development of new therapeutic agents and advanced materials.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: